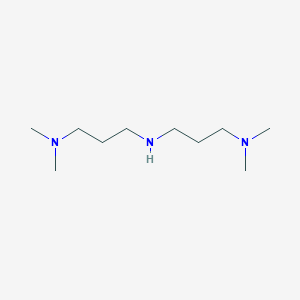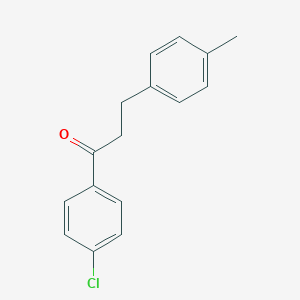
4'-Chloro-3-(4-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions, including the hydrogen-bonded chain formations and electrophilic substitutions. For instance, molecules linked into chains through single C-H...O hydrogen bonds demonstrate the potential pathways for synthesizing related compounds (Jorge Trilleras et al., 2005). Additionally, the synthesis of derivatives via Newman-Kwart rearrangement highlights the versatility in creating structurally related compounds (T. Cantillana, Maria Sundström, Åke Bergman, 2009).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insight into the molecular structure and spectroscopic data. Density Functional Theory (DFT) calculations, including geometry optimization, vibrational spectra analysis, and molecular parameter calculations, elucidate the structure and intramolecular charge transfer mechanisms (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Research on chemical reactions and properties, such as the study on synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, illustrates the compound's reactivity and potential for forming various derivatives through specific reactions (Wen Zi-qiang, 2007).
Physical Properties Analysis
The analysis of physical properties primarily involves studying the crystal and molecular structures through X-ray crystallography. Such studies reveal the conformation, torsion angles, and dihedral angles between molecular planes, providing detailed insight into the compound's physical characteristics (Z. Li, G. Su, 1994).
Chemical Properties Analysis
Explorations into the chemical properties of related compounds, such as the synthesis, spectral analysis, and quantum chemical studies on molecular geometry and chemical reactivity, shed light on the chemical behavior and reactivity profiles. DFT calculations, including molecular electrostatic potential (MEP) and HOMO-LUMO analyses, identify chemically active sites responsible for the compound's reactivity (R. Satheeshkumar, K. Sayın, W. Kaminsky, Karnam JayarampillaiRajendra Prasad, 2017).
Applications De Recherche Scientifique
Antimicrobial Activity
Copolymers Synthesis and Characterization : Research on copolymers related to 4'-Chloro-3-(4-methylphenyl)propiophenone, such as 4-chloro-3-methylphenyl methacrylate copolymers, has shown antimicrobial effects against various microorganisms, including bacteria, fungi, and yeast. These copolymers were synthesized and characterized for their antimicrobial activity, offering potential applications in creating antimicrobial surfaces or materials (Patel et al., 2006).
Environmental Remediation
Oxidation in Pressurized Hot Water : A study on the oxidation of 4-chloro-3-methylphenol, a structurally related compound, in pressurized hot water demonstrated excellent removal of this model pollutant in both vapor and liquid phases. This suggests the potential for using similar compounds in environmental remediation processes, particularly in the treatment of water contaminated with hazardous organic compounds (Kronholm et al., 2002).
Chemical Synthesis and Catalysis
Phase-Transfer Catalysis : Research on the synthesis of related compounds, such as 4-benzyloxy propiophenone, through phase-transfer catalysis (PTC) has highlighted efficient and green synthetic routes. These studies not only contribute to the field of synthetic organic chemistry but also provide insights into creating environmentally friendly synthesis pathways for similar compounds (Yadav & Sowbna, 2012).
Advanced Materials
Photocatalytic Applications : The photocatalytic transformation of related compounds like MCPA on TiO2, leading to intermediates such as 4-chloro-2-methylphenol, suggests the potential of 4'-Chloro-3-(4-methylphenyl)propiophenone in the development of new photocatalytic materials. These could be used for environmental cleanup or in creating self-cleaning surfaces (Zertal et al., 2004).
Electrochemical Sensors
Detection of Environmental Pollutants : The development of electrochemical sensors for the simultaneous determination of MCPA and its metabolite 4-chloro-2-methylphenol demonstrates the utility of related compounds in environmental monitoring. Such sensors could potentially be adapted for the detection of trace levels of pollutants, offering a tool for environmental protection and assessment (Rahemi et al., 2015).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADJHXZXINEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644123 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
CAS RN |
117825-87-3 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

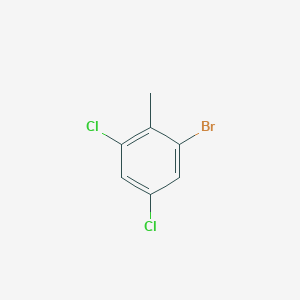
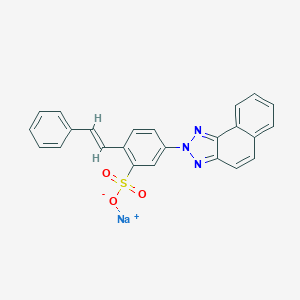
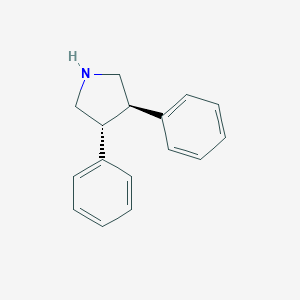
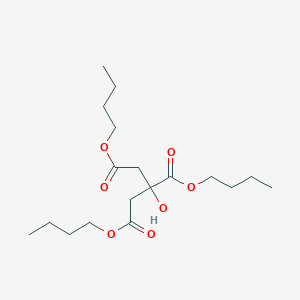
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
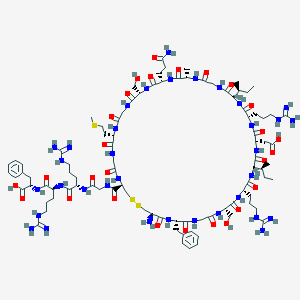
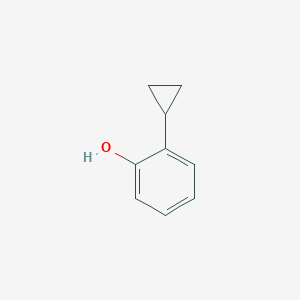
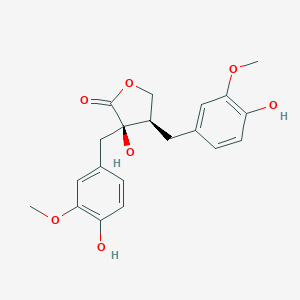
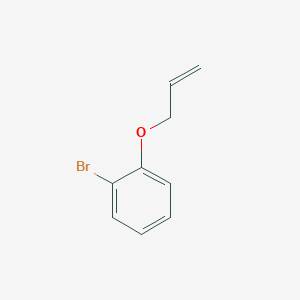
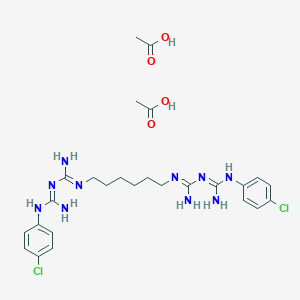
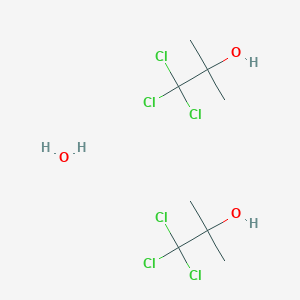
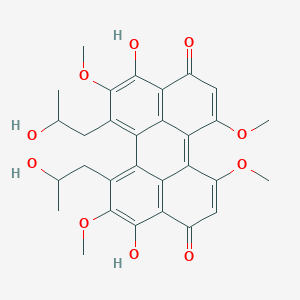
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
